2-(2-methyl-1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine
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Overview
Description
[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, combines the indole moiety with a nitrophenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole can then be further functionalized to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts in the hydrogenation or oxidation steps can improve the efficiency of the synthesis . Additionally, continuous flow reactors may be used to scale up the production while maintaining control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used for the reduction of nitro groups.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of the nitro group results in the corresponding amine .
Scientific Research Applications
Chemistry
In chemistry, [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, indole derivatives are known for their diverse activities, including antiviral, anticancer, and antimicrobial properties. This compound may be investigated for its potential to interact with biological targets and pathways, contributing to the development of new therapeutic agents .
Medicine
In medicine, indole derivatives have been studied for their role in modulating biological processes. This compound could be explored for its potential to inhibit specific enzymes or receptors, making it a candidate for drug development .
Industry
Industrially, indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. The unique properties of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE make it a valuable intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For example, indole derivatives are known to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects . The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Tryptophan: An essential amino acid with an indole side chain.
Uniqueness
The uniqueness of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3-NITROPHENYL)METHYL]AMINE lies in its combination of the indole and nitrophenyl groups. This structural feature may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C18H19N3O2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-[(3-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H19N3O2/c1-13-16(17-7-2-3-8-18(17)20-13)9-10-19-12-14-5-4-6-15(11-14)21(22)23/h2-8,11,19-20H,9-10,12H2,1H3 |
InChI Key |
ITHUPKSBMWNRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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